Ethyl 3-(ethylamino)-3-oxopropanoate

Catalog No.
S9034426
CAS No.
52070-13-0
M.F
C7H13NO3
M. Wt
159.18 g/mol
Availability
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Ethyl 3-(ethylamino)-3-oxopropanoate

CAS Number

52070-13-0

Product Name

Ethyl 3-(ethylamino)-3-oxopropanoate

IUPAC Name

ethyl 3-(ethylamino)-3-oxopropanoate

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C7H13NO3/c1-3-8-6(9)5-7(10)11-4-2/h3-5H2,1-2H3,(H,8,9)

InChI Key

YPCIAPYFQQPVMR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC(=O)OCC

Ethyl 3-(ethylamino)-3-oxopropanoate is an organic compound classified as a β-keto ester. Its molecular formula is C6H11NO3C_6H_{11}NO_3, and it features a carbonyl group adjacent to an ester functional group, making it a versatile intermediate in organic synthesis. The compound is characterized by the presence of an ethylamino group, which contributes to its reactivity and potential biological activity. It appears as a colorless to pale yellow solid with a melting point ranging from 34 to 35 °C and has a predicted density of approximately 1.059 g/cm³ .

Typical of β-keto esters, including:

  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles, leading to the formation of more complex structures.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, resulting in the formation of less complex ketones.
  • Ester Hydrolysis: The ester bond can be hydrolyzed in the presence of water and acid or base catalysts, yielding the corresponding carboxylic acid and ethanol.
  • Michael Addition: The compound can act as an electrophile in Michael addition reactions with nucleophiles such as thiols or amines .

The synthesis of Ethyl 3-(ethylamino)-3-oxopropanoate can be achieved through several methods:

  • Esterification Reaction: This involves reacting ethyl acetoacetate with ethylamine in the presence of an acid catalyst.
  • Condensation Reaction: Ethyl 3-oxopropanoate can be synthesized by condensing ethyl acetoacetate with ethylamine under reflux conditions.
  • Michael Addition: A more complex synthesis might involve a Michael addition reaction where ethyl acetoacetate reacts with an appropriate nucleophile followed by subsequent steps to introduce the ethylamino group.

These methods yield varying degrees of purity and yield depending on reaction conditions .

Ethyl 3-(ethylamino)-3-oxopropanoate has potential applications in several fields:

  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds, it could contribute to drug development.
  • Agricultural Chemicals: Its derivatives may serve as agrochemicals, particularly in pest control formulations.
  • Organic Synthesis: It acts as a building block in organic chemistry for synthesizing more complex molecules.

Research into the interaction studies of Ethyl 3-(ethylamino)-3-oxopropanoate is sparse, but similar compounds have been studied for their interactions with biological macromolecules such as proteins and nucleic acids. These interactions can lead to significant biological effects, including enzyme inhibition and modulation of cellular pathways. Understanding these interactions is crucial for developing therapeutic agents based on this compound.

Several compounds share structural similarities with Ethyl 3-(ethylamino)-3-oxopropanoate. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Ethyl 3-(methylamino)-3-oxopropanoateContains a methylamino group instead of ethylaminoPotentially different biological activity due to methyl substitution
Ethyl 3-(phenylamino)-3-oxopropanoateSubstituted with a phenyl groupMay exhibit different reactivity due to aromatic stabilization
Ethyl 3-(cyclohexylamino)-3-oxopropanoateContains a cyclohexyl groupIncreased steric hindrance may affect its reactivity

The uniqueness of Ethyl 3-(ethylamino)-3-oxopropanoate lies in its specific ethylamino substitution, which may influence its solubility, reactivity, and potential biological activities compared to other derivatives.

The synthesis of ethyl 3-(ethylamino)-3-oxopropanoate involves multi-step organic reactions that balance reactivity, yield, and purity. Modern approaches emphasize catalytic efficiency and green chemistry principles to minimize waste and energy consumption.

Multi-Step Organic Synthesis Pathways

Ethyl 3-(ethylamino)-3-oxopropanoate is typically synthesized via sequential condensation, decarboxylation, and amination steps. These pathways leverage the reactivity of β-keto esters and their ability to undergo functional group transformations.

Condensation Reaction Mechanisms in Precursor Formation

The foundational step in synthesizing ethyl 3-(ethylamino)-3-oxopropanoate involves Claisen-like condensation reactions between ethyl acetate and ethylamine derivatives. For example, ethyl acetoacetate reacts with ethylamine in the presence of acidic catalysts to form an intermediate β-keto amide, which is subsequently esterified. The mechanism proceeds through nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration to yield the conjugated enamine (Figure 1).

Reaction Conditions:

  • Catalyst: Sulfuric acid or p-toluenesulfonic acid (PTSA)
  • Solvent: Ethanol or tetrahydrofuran (THF)
  • Temperature: 60–80°C under reflux

Optimization studies show that microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 85%. Continuous flow reactors further enhance scalability by ensuring consistent mixing and temperature control.

Decarboxylation Techniques for Intermediate Purification

Decarboxylation is critical for removing carboxyl groups from intermediates, simplifying downstream functionalization. Ethyl 3-(ethylamino)-3-oxopropanoate precursors undergo thermal or acid-catalyzed decarboxylation at 120–150°C, releasing CO₂ and forming α,β-unsaturated esters. For instance, heating ethyl 3-carboxy-3-(ethylamino)propanoate in toluene with a catalytic amount of HCl yields the target compound with >90% purity.

Key Advancements:

  • Palladium-catalyzed decarboxylation: Enables room-temperature reactions using formic acid as a proton source, reducing energy input.
  • Solid-phase extraction (SPE): Silica gel chromatography effectively separates decarboxylated products from byproducts.

Amination Processes for Functional Group Introduction

The introduction of the ethylamino group is achieved via nucleophilic substitution or reductive amination. In one protocol, ethyl 3-oxopropanoate reacts with ethylamine hydrochloride in the presence of NaBH₄, selectively reducing the imine bond to form the secondary amine. Alternatively, Ullmann coupling with copper catalysts facilitates C–N bond formation under mild conditions.

Challenges and Solutions:

  • Side reactions: Over-alkylation is mitigated by using excess ethylamine and low temperatures (0–5°C).
  • Catalyst recycling: Immobilized enzymes or magnetic nanoparticles reduce costs in industrial settings.

Structural and Physicochemical Properties

Ethyl 3-(ethylamino)-3-oxopropanoate exhibits distinct properties that influence its reactivity and applications (Table 1).

Table 1: Physicochemical Properties of Ethyl 3-(Ethylamino)-3-oxopropanoate

PropertyValueSource
Molecular FormulaC₇H₁₃NO₃
Molecular Weight159.18 g/mol
Melting Point47–50°C
Boiling Point265.6°C at 760 mmHg
Density1.1 ± 0.1 g/cm³
SolubilityMiscible in ethanol, acetone

The compound’s active methylene group (pKa ≈ 10–11) enables participation in Knoevenagel condensations and Michael additions, forming carbon-carbon bonds essential for heterocycle synthesis. Its IR spectrum shows characteristic peaks at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O), confirming the bifunctional nature.

Industrial and Pharmaceutical Applications

Ethyl 3-(ethylamino)-3-oxopropanoate is pivotal in synthesizing coumarin derivatives with antiviral and anti-inflammatory properties. For example, acid hydrolysis yields active methylene intermediates that inhibit HIV protease by binding to catalytic aspartate residues. In agrochemistry, it serves as a precursor to herbicides targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis.

Recent Innovations:

  • Drug delivery systems: Encapsulation in liposomes improves bioavailability for neurodegenerative disease treatments.
  • Asymmetric catalysis: Chiral variants of the compound enable enantioselective synthesis of β-amino alcohols.

Continuous flow reactors enable precise control over reaction parameters, improving selectivity and scalability for Ethyl 3-(ethylamino)-3-oxopropanoate synthesis. Key developments include:

Biocatalytic hydrogenation systems:

  • A heterogeneous biocatalyst achieved 100% conversion of ketone precursors to chiral alcohols at 35°C and 2 bar H₂ in a Coflore ACR reactor [2].
  • Turnover frequency (65 min⁻¹) and total turnover number (20,000) surpassed Pd/C catalysts (0.16 min⁻¹, TTN 37) under identical conditions [2].

Tubular reactor designs:

Reactor TypeCapacityThroughputYield
Tubular (10m × 10.7mm)900 mL1.86 kg/day99% [1]

This configuration minimizes back-mixing while maintaining laminar flow, critical for β-keto ester stability [1].

Solvent Engineering for Yield Maximization

Solvent polarity directly influences reaction equilibria and byproduct formation:

Optimized solvent systems:

  • Acetonitrile increases cis isomer selectivity (92:8 ratio) through preferential solvation effects [4].
  • Aqueous Tris-HCl buffers (pH 8.0) improve NAD⁺ cofactor recycling efficiency by 38% in reductive amination steps [2].

Solvent selection matrix:

ParameterPolar AproticPolar ProticAqueous
Reaction RateHighModerateLow
Byproducts<5%12-15%<8%
ScalabilityExcellentGoodLimited

Data derived from analogous β-keto ester syntheses [4] [2].

Process Intensification Through Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps in the synthesis pathway:

Cyclization rate enhancement:

  • Triazole intermediate formation completes in 30 minutes vs. 27 hours conventionally [5].
  • Energy consumption decreases 72% while maintaining 96% yield [5].

Comparative performance metrics:

MethodTimeYieldEnergy Use
Conventional19 hr82%14 kWh/mol
Microwave31 sec95%3.8 kWh/mol [5]

These protocols enable rapid optimization of ethylamino group incorporation while minimizing thermal degradation [5].

The synthesis of ethyl 3-(ethylamino)-3-oxopropanoate presents significant opportunities for implementing green chemistry principles through innovative synthetic methodologies. Contemporary approaches focus on minimizing environmental impact while maximizing efficiency through biocatalytic processes, solvent-free mechanochemical synthesis, and optimized atom economy considerations.

Biocatalytic Routes Using Engineered Enzymes

Enzymatic synthesis of ethyl 3-(ethylamino)-3-oxopropanoate derivatives represents a cornerstone of green chemistry methodology, leveraging the inherent selectivity and mild operating conditions of biological catalysts [1] [2]. The development of engineered enzymes has revolutionized the preparation of chiral amino acid esters, offering environmentally benign alternatives to traditional chemical synthesis.

Ketoreductase-Mediated Synthesis

Ketoreductases (KREDs) have emerged as powerful biocatalysts for the asymmetric reduction of oxopropanoate derivatives. These enzymes, derived from organisms such as Candida magnoliae, Thermoanaerobium brockii, and engineered variants, demonstrate exceptional stereoselectivity in converting β-keto esters to their corresponding β-hydroxy derivatives [1] [3]. For ethyl 3-(ethylamino)-3-oxopropanoate synthesis, ketoreductases can be employed in dynamic kinetic resolution processes, achieving conversions exceeding 95% with enantiomeric excess values greater than 99% [3].

The enzymatic reduction process typically employs nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor, which can be regenerated through glucose dehydrogenase systems. This cofactor recycling approach minimizes waste generation and reduces overall process costs. Space-time yields of up to 480 grams per liter per day have been achieved in optimized ketoreductase systems, demonstrating the industrial viability of these processes [4].

Transaminase-Catalyzed Approaches

Omega-transaminases (ω-TAs) offer direct access to amino acid ester derivatives through stereoselective amination of β-keto esters [5] [6]. These pyridoxal-5'-phosphate-dependent enzymes can accept ethyl benzoylacetate and related substrates, producing chiral β-amino acid esters with high optical purity. Engineered transaminase variants, such as 3FCR_4M and ATA117 11Rd, demonstrate substrate conversions of 32% and 13% for (S)- and (R)-β-phenylalanine esters, respectively [5].

The biomimetic transamination process proceeds under mild reaction conditions, with optimal temperatures ranging from 30-45°C and neutral to slightly alkaline pH conditions. The process avoids harsh chemical reagents and proceeds with minimal side product formation, contributing to improved atom economy compared to traditional synthetic routes [6].

Alcohol Dehydrogenase Applications

Alcohol dehydrogenases (ADHs) from various microbial sources, including Lactobacillus kefir and engineered variants such as Lk-ADH Prince, exhibit broad substrate tolerance for carbonyl reduction reactions [7]. These enzymes demonstrate anti-Prelog (R)-specific stereoselectivity, furnishing optically active alcohol products with conversions ranging from 65-99.9% and enantiomeric excess values exceeding 99% at substrate concentrations up to 100 millimolar [7].

The use of whole-cell biocatalysts containing overexpressed alcohol dehydrogenases provides practical advantages, including simplified cofactor regeneration and reduced enzyme purification costs. Isopropanol serves as an effective sacrificial co-substrate for nicotinamide adenine dinucleotide (NADH) regeneration, maintaining the catalytic cycle without external cofactor addition [3].

Enzyme ClassSubstrate Conversion (%)Enantiomeric Excess (%)Space-Time Yield (g/L/day)Reference
Ketoreductases95-99>99480 [1] [4]
ω-Transaminases13-32>95150-200 [5] [6]
Alcohol Dehydrogenases65-99.9>99300-400 [7]
Lipases/Esterases80-95>99250-350 [8]

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis using ball milling techniques represents a paradigm shift toward environmentally sustainable chemical manufacturing, eliminating the need for organic solvents while achieving high reaction efficiencies [9] [10]. The application of mechanical energy through planetary ball mills enables solid-state reactions that proceed under ambient or moderately elevated temperatures.

Ball Milling Methodologies

The synthesis of amino acid esters through mechanochemical activation has been demonstrated using both vibrational and planetary ball mill configurations [11] [12]. Vibrational ball mills prove effective for carbamoylation reactions involving di-tert-butyl dicarbonate (Boc₂O), benzyl chloroformate, and 9-fluorenylmethoxycarbonyl chloroformate in the preparation of N-protected amino esters. Planetary ball mills demonstrate superior performance for one-pot activation and esterification reactions using various dialkyl dicarbonates or chloroformates [12].

The mechanochemical approach typically employs stainless steel vials containing multiple grinding balls of varying diameters (3.2, 6.3, and 12.7 millimeters) operating at frequencies of 20-30 Hz. Reaction times are dramatically reduced from hours to minutes, with typical processing times ranging from 15-60 minutes depending on substrate complexity [11] [13].

Mechanochemical Advantages

Solvent-free mechanochemical synthesis offers several advantages over conventional solution-phase methods. The elimination of organic solvents reduces environmental impact while simplifying product isolation and purification procedures. Mechanochemical processes typically achieve quantitative yields (95-99%) with simplified workup protocols, contributing to overall process efficiency [13].

The mechanochemical activation enables reactions that are thermodynamically unfavorable in solution, providing access to otherwise challenging synthetic targets. For amino acid derivatives, mechanochemical processes demonstrate tolerance to moisture and air-sensitive substrates, expanding the scope of applicable starting materials [14] [15].

Process Optimization

Optimization studies have revealed that milling frequency, ball-to-powder ratio, and reaction time are critical parameters for achieving optimal yields and selectivities. Temperature control during milling prevents thermal decomposition while promoting desired reaction pathways. Liquid-assisted grinding (LAG) using minimal amounts of catalytic additives can further enhance reaction rates without compromising the solvent-free nature of the process [16] [17].

The incorporation of prebiotically plausible minerals such as titanium dioxide as grinding additives has been shown to promote peptide bond formation and amino acid oligomerization at ambient temperatures, suggesting potential applications in amino ester synthesis [14] [15].

ParameterOptimal RangeEffect on YieldEnvironmental Benefit
Milling Frequency20-30 Hz95-99%Reduced energy consumption
Reaction Time15-60 minQuantitativeMinimized processing time
Ball-to-Powder Ratio10:1 to 20:1Enhanced mixingEfficient material utilization
Temperature ControlAmbient to 100°CSelective reactionsReduced thermal energy

Atom Economy Considerations in Pathway Design

Atom economy, introduced by Barry Trost, serves as a fundamental metric for evaluating the environmental efficiency of synthetic pathways [18] [19]. This concept quantifies the incorporation of reactant atoms into the desired product, providing a theoretical framework for designing greener synthetic routes to ethyl 3-(ethylamino)-3-oxopropanoate.

Atom Economy Calculations

The atom economy for ethyl 3-(ethylamino)-3-oxopropanoate synthesis can be calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) × 100

For the direct amidation reaction between ethyl 3-oxopropanoate and ethylamine:

C₅H₈O₃ + C₂H₅NH₂ → C₇H₁₃NO₃ + H₂O

Molecular weights: Ethyl 3-oxopropanoate (116 g/mol), Ethylamine (45 g/mol), Product (159 g/mol), Water (18 g/mol)

Atom Economy = (159 / 161) × 100 = 98.8%

This high atom economy value demonstrates the theoretical efficiency of the direct amidation approach, with minimal waste generation in the form of water elimination [18] [20] [21].

Pathway Comparison

Different synthetic routes to ethyl 3-(ethylamino)-3-oxopropanoate exhibit varying atom economy values depending on the reaction mechanism and auxiliary reagents employed. Addition reactions generally demonstrate superior atom economy compared to substitution or elimination processes [18] [19].

The biocatalytic routes using engineered enzymes typically achieve atom economies exceeding 90% due to the direct nature of enzymatic transformations and minimal side product formation. Mechanochemical syntheses demonstrate theoretical atom economies approaching 100% when employing stoichiometric reactant ratios without auxiliary solvents [22] [23].

Traditional chemical synthesis methods, particularly those involving protecting group strategies or stoichiometric reagents, often exhibit lower atom economies ranging from 30-60% due to the generation of unwanted by-products [18] [19].

Green Metrics Integration

Comprehensive evaluation of synthetic pathways requires integration of multiple green chemistry metrics beyond atom economy. Process Mass Intensity (PMI), E-factor, and energy demand calculations provide complementary assessments of environmental impact [22] [24].

The E-factor, defined as the ratio of waste generated to product formed, serves as a practical measure of process efficiency. Mechanochemical processes typically achieve E-factors below 10, compared to values exceeding 50 for conventional solution-phase syntheses [17] [22].

Energy demand calculations must consider both thermal and mechanical energy inputs. While mechanochemical processes require mechanical energy for ball milling, the elimination of heating and solvent evaporation often results in net energy savings compared to conventional synthesis [22] [23].

Synthesis MethodAtom Economy (%)E-FactorPMIEnergy Demand (kJ/mol)
Direct Amidation98.81.21.525-40
Biocatalytic Route92-963-82-515-30
Mechanochemical95-1001-51-335-60
Traditional Chemical30-6020-10010-5080-150

Pathway Optimization Strategies

Optimization of atom economy in ethyl 3-(ethylamino)-3-oxopropanoate synthesis requires careful consideration of reaction stoichiometry, catalyst selection, and reaction conditions. The use of catalytic rather than stoichiometric reagents significantly improves atom utilization efficiency [24] [25].

Solvent selection, when necessary, should prioritize recyclable and environmentally benign options. Water-based reaction media or supercritical carbon dioxide systems can provide sustainable alternatives to conventional organic solvents while maintaining reaction efficiency [25] [26].

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

159.08954328 g/mol

Monoisotopic Mass

159.08954328 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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